![molecular formula C13H19ClN2O3S B14726106 N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid CAS No. 6182-84-9](/img/structure/B14726106.png)
N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a methanesulfonyl group attached to an ethanimidic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid typically involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2 . This reaction is carried out under solvent-free conditions at room temperature, making it an efficient and environmentally friendly method.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may also contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-tert-Butyl-2-[(4-bromophenyl)(methanesulfonyl)amino]ethanimidic acid
- N-tert-Butyl-2-[(4-fluorophenyl)(methanesulfonyl)amino]ethanimidic acid
- N-tert-Butyl-2-[(4-methylphenyl)(methanesulfonyl)amino]ethanimidic acid
Uniqueness
N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Eigenschaften
CAS-Nummer |
6182-84-9 |
|---|---|
Molekularformel |
C13H19ClN2O3S |
Molekulargewicht |
318.82 g/mol |
IUPAC-Name |
N-tert-butyl-2-(4-chloro-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C13H19ClN2O3S/c1-13(2,3)15-12(17)9-16(20(4,18)19)11-7-5-10(14)6-8-11/h5-8H,9H2,1-4H3,(H,15,17) |
InChI-Schlüssel |
AWYQMTAOUKFSBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




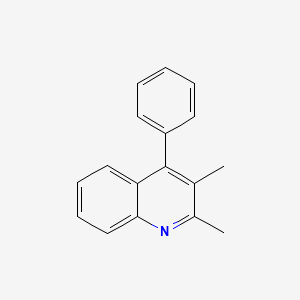
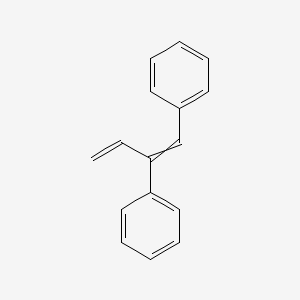
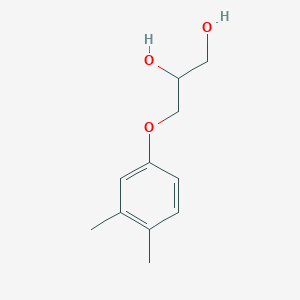
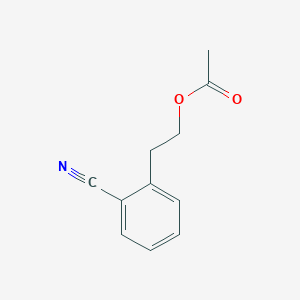


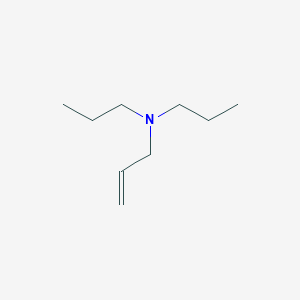
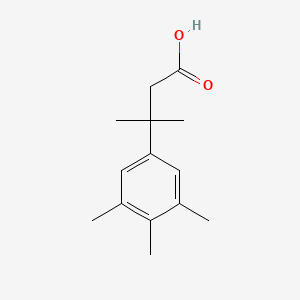
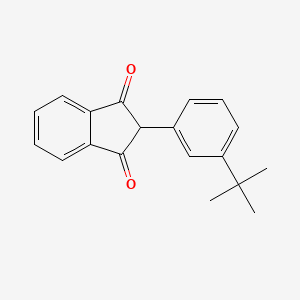
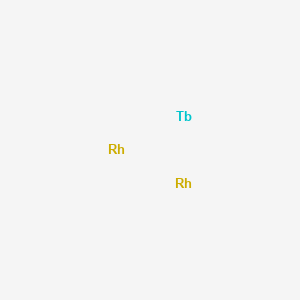

![3-(Pyridin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14726125.png)
